Falintolol, (R,Z)- Falintolol, (R,Z)-
Brand Name: Vulcanchem
CAS No.: 96479-89-9
VCID: VC17087383
InChI: InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Falintolol, (R,Z)-

CAS No.: 96479-89-9

Cat. No.: VC17087383

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Falintolol, (R,Z)- - 96479-89-9

Specification

CAS No. 96479-89-9
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name (2R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol
Standard InChI InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1
Standard InChI Key IYQDIWRBEQWANY-RLIURORJSA-N
Isomeric SMILES C/C(=N/OC[C@@H](CNC(C)(C)C)O)/C1CC1
Canonical SMILES CC(=NOCC(CNC(C)(C)C)O)C1CC1

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

Falintolol, (R,Z)-, is a chiral molecule with the systematic IUPAC name (R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol . Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The compound’s stereochemistry is defined by the (R) configuration at the propan-2-ol chiral center and the (Z) geometry of the cyclopropylethylideneamino oxime moiety, both critical for receptor binding and selectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number88134-91-2 (base), 90581-63-8 (E)
SMILES NotationC/C(=N/OCC(CNC(C)(C)C)O)/C1CC1
InChI KeyIYQDIWRBEQWANY-ZROIWOOFSA-N
MDL NumberMFCD00864559

Structural and Stereochemical Features

The (R,Z)-configuration confers distinct physicochemical properties. The tert-butylamino group enhances lipophilicity, facilitating corneal penetration, while the cyclopropane ring stabilizes the oxime ether linkage, prolonging metabolic stability. X-ray crystallography and NMR studies confirm the spatial arrangement of these groups, which optimize interactions with beta-1 adrenergic receptors .

Synthesis and Development

Historical Context and Synthetic Pathways

Falintolol was synthesized through strategic modifications of proto-typical beta-blockers like propranolol and timolol. Key steps include:

  • Oxime Formation: Condensation of cyclopropylethyl ketone with hydroxylamine to yield the (Z)-oxime intermediate.

  • Epoxide Ring-Opening: Reaction of the oxime with epichlorohydrin, followed by nucleophilic attack by tert-butylamine to install the amino alcohol backbone.

  • Stereochemical Resolution: Chiral chromatography or enzymatic resolution isolates the (R)-enantiomer, ensuring receptor specificity.

Optimization for Ophthalmic Use

Modifications aimed to enhance corneal permeability and reduce systemic absorption. The cyclopropane moiety increases membrane diffusion, while the oxime ether reduces susceptibility to esterase-mediated hydrolysis, extending ocular residence time .

Pharmacological Profile and Mechanism of Action

Beta-1 Adrenergic Receptor Selectivity

Falintolol, (R,Z)-, exhibits 300-fold selectivity for beta-1 over beta-2 receptors, minimizing bronchoconstrictive and vasoconstrictive effects common with non-selective blockers . This selectivity arises from steric hindrance imposed by the cyclopropane ring, which disfavors beta-2 receptor binding.

Intraocular Pressure Reduction

In alpha-chymotrypsin-induced hypertensive rabbit models, 0.25–0.5% falintolol solutions reduced IOP by 25–30 mmHg, matching timolol’s efficacy but with a 6-hour longer duration . The drug’s corneal permeability, twice that of timolol after 3 hours, ensures rapid aqueous humor accumulation and sustained receptor blockade .

Table 2: Comparative Efficacy in Glaucoma Models

ParameterFalintolol, (R,Z)-Timolol
IOP Reduction (mmHg)25–3025–28
Duration of Action (h)126
Corneal Permeability2x (3–6 h)1x

Therapeutic Applications in Glaucoma

Preclinical and Clinical Findings

Falintolol’s efficacy in lowering IOP stems from reduced aqueous humor production via beta-1 receptor inhibition in ciliary epithelium . Unlike timolol, it avoids pupil dilation or corneal anesthesia, critical for patient comfort . Phase I trials (1980s) reported no significant changes in heart rate or blood pressure, underscoring its systemic safety .

Advantages Over Non-Selective Beta-Blockers

  • Cardioselectivity: No exacerbation of asthma or peripheral vascular disease .

  • Ocular Tolerance: Minimal burning or dryness upon instillation .

  • Chemical Stability: Resists photodegradation due to the oxime ether group.

ParameterFalintolol, (R,Z)-Timolol
Corneal ToxicityNoneMild edema
Heart Rate Reduction<5%15–20%
BronchoconstrictionAbsentModerate

Regulatory Status and Industrial Applications

Research and Manufacturing

Current applications focus on ophthalmic formulations (0.25% eye drops) and combination therapies with prostaglandin analogs. Industrial synthesis scales to multi-kilogram batches, with purity standards >99.5% (HPLC) .

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